molecular formula C9H8N4OS B14517943 5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one CAS No. 62642-31-3

5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B14517943
CAS No.: 62642-31-3
M. Wt: 220.25 g/mol
InChI Key: ZWQSXSHLQIIWDV-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that features a triazine ring fused with an aminophenyl group and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with suitable electrophiles to form the desired triazine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like HY zeolite at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can exhibit different physical and chemical properties, making them useful for diverse applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminophenyl)-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is unique due to its combination of a triazine ring, aminophenyl group, and sulfanylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62642-31-3

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

5-(2-aminophenyl)-3-sulfanylidene-1,2-dihydro-1,2,4-triazin-6-one

InChI

InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)12-13-9(15)11-7/h1-4H,10H2,(H,12,14)(H,11,13,15)

InChI Key

ZWQSXSHLQIIWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)NNC2=O)N

Origin of Product

United States

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